molecular formula C11H15BrN2O B2605598 (1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine CAS No. 2277172-03-7

(1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine

Cat. No.: B2605598
CAS No.: 2277172-03-7
M. Wt: 271.158
InChI Key: UDZPJMHWDFSWEJ-MWLCHTKSSA-N
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Description

(1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a cyclohexane ring substituted with an amine group and a bromopyridinyl ether moiety. The stereochemistry of the compound, indicated by the (1R,2R) configuration, plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine typically involves the following steps:

    Formation of the bromopyridinyl ether: This step involves the reaction of 3-bromopyridine with an appropriate alcohol under basic conditions to form the bromopyridinyl ether.

    Cyclohexane ring formation: The cyclohexane ring is synthesized through a series of reactions, including hydrogenation and cyclization.

    Amine introduction:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the bromopyridinyl ether to the corresponding pyridinyl ether.

    Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Pyridinyl ethers.

    Substitution: Various substituted pyridinyl ethers.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology: In biological research, (1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine is studied for its potential as a ligand in receptor binding studies.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl ether moiety is believed to play a key role in binding to these targets, while the cyclohexane ring and amine group contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: (1R,2R)-2-[(3-bromopyridin-4-yl)oxy]cyclohexan-1-amine is unique due to its specific stereochemistry and the presence of both a cyclohexane ring and a bromopyridinyl ether moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1R,2R)-2-(3-bromopyridin-4-yl)oxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c12-8-7-14-6-5-10(8)15-11-4-2-1-3-9(11)13/h5-7,9,11H,1-4,13H2/t9-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZPJMHWDFSWEJ-MWLCHTKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)OC2=C(C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)OC2=C(C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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